- Pharmacophore modeling, 3DQSAR, and docking-based design of polysubstituted quinolines derivatives as inhibitors of phosphodiesterase 4, and preliminary evaluation of their anti-asthmatic potential, Medicinal Chemistry Research, 2014, 23(12), 5008-5030
Cas no 951006-39-6 (Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate)
951006-39-6 structure
Product Name:Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate
CAS-Nr.:951006-39-6
MF:C13H12INO3
MW:357.143755912781
MDL:MFCD12827793
CID:835642
PubChem ID:45588322
Update Time:2025-05-19
Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 1,4-dihydro-6-iodo-8-methyl-4-oxoquinoline-3-carboxylate
- Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- Ethyl 1,4-dihydro-6-iodo-8-methyl-4-oxo-3-quinolinecarboxylate (ACI)
- DTXSID40670625
- AKOS005072969
- SB72696
- CS-M0301
- 951006-39-6
- SCHEMBL5323382
- J-521199
- W17717
- SY333440
- DB-351627
- ethyl 6-iodo-8-methyl-4-oxo-1H-quinoline-3-carboxylate
- ethyl 4-hydroxy-6-iodo-8-methylquinoline-3-carboxylate
- GD-0084
- ethyl6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- MFCD12827793
- BNB00639
- Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate
-
- MDL: MFCD12827793
- Inchi: 1S/C13H12INO3/c1-3-18-13(17)10-6-15-11-7(2)4-8(14)5-9(11)12(10)16/h4-6H,3H2,1-2H3,(H,15,16)
- InChI-Schlüssel: BHLKSAHVKKYWON-UHFFFAOYSA-N
- Lächelt: O=C(C1C(=O)C2C=C(C=C(C=2NC=1)C)I)OCC
Berechnete Eigenschaften
- Genaue Masse: 356.98619g/mol
- Monoisotopenmasse: 356.98619g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 18
- Anzahl drehbarer Bindungen: 3
- Komplexität: 394
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topologische Polaroberfläche: 55.4Ų
Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR18554-500mg |
Ethyl 1,4-dihydro-6-iodo-8-methyl-4-oxoquinoline-3-carboxylate |
951006-39-6 | 500mg |
£110.00 | 2024-05-23 | ||
| Apollo Scientific | OR18554-1g |
Ethyl 1,4-dihydro-6-iodo-8-methyl-4-oxoquinoline-3-carboxylate |
951006-39-6 | 1g |
£150.00 | 2024-05-23 | ||
| Apollo Scientific | OR18554-5g |
Ethyl 1,4-dihydro-6-iodo-8-methyl-4-oxoquinoline-3-carboxylate |
951006-39-6 | 5g |
£360.00 | 2024-05-23 | ||
| ChemScence | CS-M0301-1g |
ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate |
951006-39-6 | 1g |
$165.0 | 2022-04-26 | ||
| ChemScence | CS-M0301-5g |
ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate |
951006-39-6 | 5g |
$440.0 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E20900-5g |
Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate |
951006-39-6 | 98% | 5g |
¥7152.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E20900-1g |
Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate |
951006-39-6 | 98% | 1g |
¥2672.0 | 2023-09-08 | |
| TRC | E920608-50mg |
Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate |
951006-39-6 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E920608-100mg |
Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate |
951006-39-6 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E920608-500mg |
Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate |
951006-39-6 | 500mg |
$ 185.00 | 2022-06-05 |
Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: Diphenyl ether ; 240 °C; 2 h, reflux
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Diphenyl ether ; 45 min, 250 °C
Referenz
- Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei, Chemical Biology & Drug Design, 2015, 85(5), 549-564
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Solvents: Diphenyl ether ; 10 min, rt; 1.5 h, 240 °C; 240 °C → 225 °C
Referenz
- Preparation of quinoline derivatives as PDE4 inhibitors, World Intellectual Property Organization, , ,
Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate Raw materials
Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate Preparation Products
Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate Verwandte Literatur
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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